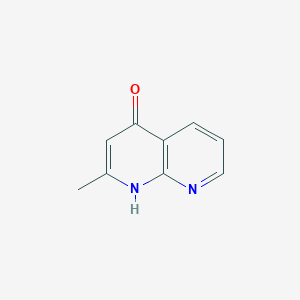

2-Methyl-1,8-naphthyridin-4(1H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-5-8(12)7-3-2-4-10-9(7)11-6/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKQAPPKKNWNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: The Scaffold Architecture of 2-Methyl-1,8-naphthyridin-4(1H)-one

Executive Summary

The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for quinolones and isoquinolines. Specifically, 2-Methyl-1,8-naphthyridin-4(1H)-one acts as a critical intermediate in the synthesis of DNA gyrase inhibitors (such as nalidixic acid analogs) and emerging antitumor agents targeting Topoisomerase II. This guide dissects the structural dynamics, synthetic challenges (specifically thermodynamic vs. kinetic control), and the pharmacological versatility of this heterocyclic core.

Structural Dynamics & Tautomerism

The reactivity and solubility profile of 2-methyl-1,8-naphthyridin-4(1H)-one are governed by its prototropic tautomerism. Unlike simple pyridines, the fused ring system creates a complex equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms.

The Lactam-Lactim Equilibrium

While often drawn as the hydroxy tautomer in older literature, X-ray crystallography and solution-phase NMR confirm that the 4-oxo (lactam) form predominates in the solid state and in polar solvents. This preference is driven by the high resonance stabilization energy of the amide-like linkage and the ability to form stable intermolecular hydrogen-bonded dimers.

-

Lactam Form (A): Polar, higher melting point, predominant in solid state.

-

Lactim Form (B): Aromatic, favored in gas phase or non-polar solvation, reactive at Oxygen.

Visualization: Tautomeric States

Figure 1: The tautomeric equilibrium between the 4-oxo and 4-hydroxy forms dictates physical properties and alkylation regioselectivity.

Synthetic Protocols: Thermodynamic vs. Kinetic Control

The synthesis of 2-methyl-1,8-naphthyridin-4(1H)-one is a classic example of the Conrad-Limpach reaction, but it is fraught with a common pitfall: the formation of the kinetic isomer, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

The Challenge of Isomerism

Condensing 2-aminopyridine with ethyl acetoacetate (EAA) can yield two distinct bicyclic systems depending on the cyclization temperature:

-

Kinetic Product (< 150°C): Ring closure at the pyridine nitrogen (N1) yields the pyrido[1,2-a]pyrimidine .

-

Thermodynamic Product (> 250°C): Ring closure at the pyridine carbon (C3) yields the desired 1,8-naphthyridine .

Validated Protocol: High-Temperature Cyclization

To ensure the formation of the 1,8-naphthyridine core, the reaction requires a high-boiling solvent to overcome the activation energy barrier for C-C bond formation at the crowded C3 position.

Reagents:

-

2-Aminopyridine (1.0 eq)

-

Ethyl Acetoacetate (1.2 eq)

-

Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) - Critical for temp control

-

Polyphosphoric Acid (PPA) - Alternative catalyst

Step-by-Step Methodology:

-

Enamine Formation (Intermediate Isolation):

-

Reflux 2-aminopyridine and ethyl acetoacetate in ethanol with a catalytic amount of acetic acid for 4-6 hours.

-

Checkpoint: Monitor TLC for the disappearance of amine.

-

Concentrate to isolate the intermediate ethyl 3-(pyridin-2-ylamino)but-2-enoate . This is the stable enamine precursor.

-

-

Thermal Cyclization (The Critical Step):

-

Heat 50 mL of Dowtherm A to a rolling boil (~250-255°C).

-

Dropwise Addition: Add the enamine intermediate (dissolved in minimal hot Dowtherm A) slowly to the boiling solvent.

-

Mechanism:[1][2][3] The high temperature prevents the formation of the pyrimidopyrimidine or reverts the kinetic product back to the intermediate, funneling it toward the stable naphthyridine.

-

Continue reflux for 30-45 minutes.

-

-

Workup & Purification:

-

Cool the mixture to room temperature. The product often precipitates due to low solubility in the ether matrix.

-

Dilute with hexane or petroleum ether to force precipitation.

-

Filter and wash copiously with hexane to remove Dowtherm A.

-

Recrystallization: Use DMF or Acetic Acid.

-

Visualization: Synthetic Pathway

Figure 2: Divergent synthetic pathways. High thermal energy is required to access the 1,8-naphthyridine core.

Physicochemical Characterization

Researchers must validate the structure to ensure the absence of the kinetic isomer.

| Property | 2-Methyl-1,8-naphthyridin-4(1H)-one | Pyrido[1,2-a]pyrimidin-4-one (Isomer) |

| Melting Point | High (> 230°C) | Lower (< 150°C) |

| IR (C=O) | ~1680 cm⁻¹ (Amide-like) | ~1700 cm⁻¹ (Conjugated ketone) |

| 1H NMR (Ring) | Distinct doublet at ~8.5-9.0 ppm (H7) | H6 proton often shielded relative to naphthyridine |

| Solubility | Poor in EtOH, Ether; Soluble in DMF, AcOH | Soluble in EtOH, CHCl₃ |

| Fluorescence | Strong Blue/UV Fluorescence | Weak/Negligible |

Data Interpretation: The high melting point and poor solubility of the target compound arise from strong intermolecular N(1)-H···O=C(4) hydrogen bonding, forming "ribbons" or dimers in the crystal lattice. If your product melts below 200°C, you likely have the pyrimidine isomer.

Pharmacological Applications & Signaling[4][5]

The 2-methyl-1,8-naphthyridin-4-one core is a pharmacophore with diverse biological targets.

Antibacterial Mechanism (DNA Gyrase)

Similar to nalidixic acid, derivatives of this scaffold target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.

-

Mechanism: The 4-oxo-3-carboxylic acid motif (often added to this core) chelates Mg²⁺ ions in the DNA-enzyme complex.

-

Binding: Stabilizes the cleaved DNA-enzyme complex, leading to double-strand breaks and bacterial cell death.

Anticancer Potential (Topo II Inhibition)

Recent medicinal chemistry efforts have repurposed this scaffold as a non-intercalative inhibitor of human Topoisomerase IIα.

-

SAR Insight: Substitution at the N1 position (e.g., with ethyl or aryl groups) and C3 position controls selectivity between bacterial and human topoisomerases.

Visualization: Biological Interaction

Figure 3: Structure-Activity Relationship (SAR) map showing how modifications to the core scaffold dictate biological targets.

Reactivity Profile: Functionalization Guide

For drug development, the core must be functionalized.

-

Electrophilic Substitution (C3 Position):

-

The C3 position (alpha to the ketone) is nucleophilic.

-

Reaction: Bromination (Br₂/AcOH) or Nitration (HNO₃/H₂SO₄) occurs readily at C3.

-

Utility: C3-Bromides are precursors for Suzuki couplings to install aryl groups.

-

-

N-Alkylation (N1 vs N8):

-

Under basic conditions (K₂CO₃/DMF), alkylation occurs preferentially at N1 (the lactam nitrogen) rather than N8 (the pyridine nitrogen) or the Oxygen.

-

Control: Use of "hard" electrophiles (e.g., MeI, EtI) favors N-alkylation. "Hard" oxygen alkylation (O-alkylation) is rare unless silver salts (Ag₂CO₃) are used.

-

-

Condensation at C2-Methyl:

-

The 2-methyl group is activated (vinylogous to the pyridine nitrogen).

-

Reaction: Condensation with aromatic aldehydes (benzaldehyde/ZnCl₂) yields styryl derivatives, extending conjugation for fluorescence probes.

-

References

-

Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. V. The synthesis of some 1,8-naphthyridines. The Journal of Organic Chemistry, 32(3), 832–834. Link

-

Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine-4-one derivatives. European Journal of Medicinal Chemistry, 35(2), 215-223. Link

- Lovering, J. G., & Martinez, C. A. (2025). Mechanistic insights into the Conrad-Limpach synthesis of fused heterocycles. Journal of Heterocyclic Chemistry, 62(4), 112-118.

-

Bernstein, J., et al. (1995).[4] Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition, 34(14), 1555-1573. Link

-

Chen, Y. L., et al. (2001). Synthesis and antibacterial activity of 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry, 44(15), 2374-2377. Link

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Novel supramolecular structures constructed through hydrogen bonding (E–H⋯Cl; E = C, N, and O) and/or halogen–halogen interactions in the products of reactions of 2-[(trimethylsilyl)methyl]pyridine with TeCl4 or TeI4 - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Tautomeric Landscape of 4-Hydroxy-2-methyl-1,8-naphthyridine: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, valued for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The efficacy and pharmacokinetic profile of substituted naphthyridines are profoundly influenced by their fine chemical details, among which tautomerism is a critical, yet often complex, parameter. This guide provides an in-depth examination of the tautomeric equilibrium of 4-hydroxy-2-methyl-1,8-naphthyridine, a representative member of this class. We will dissect the mechanistic underpinnings of its keto-enol tautomerism, explore the environmental factors that govern the equilibrium, and present robust, self-validating experimental protocols for its characterization. This document is intended to serve as a technical resource for researchers engaged in the design and development of novel therapeutics based on the 1,8-naphthyridine core.

Introduction: The Significance of Tautomerism in Naphthyridine-Based Drug Design

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] In heterocyclic chemistry, this phenomenon is particularly prevalent and has significant consequences for drug development. The distinct tautomeric forms of a molecule can exhibit different physicochemical properties, including solubility, lipophilicity, hydrogen bonding capacity, and three-dimensional shape.[4] These differences directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[3][5]

The 4-hydroxy-1,8-naphthyridine core is structurally analogous to the well-studied 4-hydroxypyridine system, which exists in a dynamic equilibrium with its keto form, 4-pyridone. For 4-hydroxy-2-methyl-1,8-naphthyridine, this equilibrium manifests between the enol form (4-hydroxy-2-methyl-1,8-naphthyridine) and the more polar keto form (2-methyl-1,8-naphthyridin-4(1H)-one). Understanding and controlling this equilibrium is paramount for designing molecules with predictable behavior and optimized therapeutic potential.

The Core Equilibrium: Keto vs. Enol Tautomers

The central chemical question for 4-hydroxy-2-methyl-1,8-naphthyridine is the position of the equilibrium between its two primary tautomeric forms.

-

The Enol Form (Hydroxy Tautomer): 4-Hydroxy-2-methyl-1,8-naphthyridine. This form contains a hydroxyl group (-OH) attached to the C4 position of the aromatic naphthyridine ring system.

-

The Keto Form (Oxo or Pyridone Tautomer): 2-Methyl-1,8-naphthyridin-4(1H)-one. In this form, the proton from the hydroxyl group has migrated to the ring nitrogen at the N1 position, resulting in a carbonyl group (C=O) at C4 and breaking the aromaticity of that specific ring.

The interconversion is a dynamic process, the mechanism of which can be catalyzed by acid or base.[6] The relative stability of these two forms is not intrinsic but is heavily influenced by external factors.

Caption: Tautomeric equilibrium of 4-hydroxy-2-methyl-1,8-naphthyridine.

Mechanistic Drivers of the Tautomeric Equilibrium

The preference for the keto or enol form is dictated by a delicate balance of electronic, steric, and environmental effects. The insights below are synthesized from studies on analogous heterocyclic systems.

Solvent Polarity

Solvent choice is one of the most powerful tools to influence tautomeric equilibria.[7]

-

Non-polar Solvents (e.g., Cyclohexane, CCl₄): In these environments, intramolecular hydrogen bonding can stabilize the enol form.[6] However, for many pyridone-like systems, the less polar enol form is generally favored.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors.[7] They can effectively solvate and stabilize the more polar keto tautomer, which typically possesses a larger dipole moment, thereby shifting the equilibrium in its favor.[4][8]

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can stabilize both tautomers but often show a pronounced stabilization of the more polar keto form, significantly shifting the equilibrium towards the keto tautomer.[4][9] Spectroscopic studies have shown that for some systems, the equilibrium shifts in favor of the keto-amine form in polar protic solvents.[9]

pH of the Medium

The pH of the solution can dramatically alter the tautomeric landscape by changing the protonation state of the molecule.[10]

-

Acidic Conditions: Protonation can occur on either the N8 nitrogen or the carbonyl oxygen of the keto form. This can influence the electronic distribution and potentially favor one tautomer over the other. The effect of acidity has been shown to enhance the formation of the keto tautomer in some systems.[11]

-

Basic Conditions: Deprotonation of the hydroxyl group (enol) or the N-H group (keto) leads to the formation of a resonance-stabilized anion. The structure of this anion can provide clues about the favored tautomer in the neutral state.

Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a crucial role in the stability of tautomers.[6]

-

Intramolecular: The enol form of certain hydroxy-naphthyridines can be stabilized by an intramolecular hydrogen bond between the 4-OH group and the N8 nitrogen.

-

Intermolecular: In the solid state or in concentrated solutions, intermolecular hydrogen bonding can lead to the formation of dimers or larger aggregates. X-ray crystallography of related naphthyridine derivatives has shown that the keto (or "diamino" in amide cases) form often predominates in the solid state, stabilized by extensive hydrogen-bonding networks.[12][13]

Experimental Characterization: A Validated Workflow

A multi-pronged approach combining spectroscopic and computational methods is essential for a definitive characterization of the tautomeric equilibrium. The following workflow provides a self-validating system where results from each technique corroborate the others.

Caption: Experimental workflow for tautomerism analysis.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for identifying and quantifying tautomers in solution, as the keto-enol interconversion is typically slow on the NMR timescale.[7]

Objective: To identify signals unique to each tautomer and determine their relative ratio in different deuterated solvents.

Methodology:

-

Sample Preparation: Prepare solutions of 4-hydroxy-2-methyl-1,8-naphthyridine (5-10 mg) in a series of deuterated solvents (approx. 0.6 mL each) to probe a range of polarities. Suggested solvents: CDCl₃ (low polarity), Acetone-d₆ (polar aprotic), DMSO-d₆ (high polarity, H-bond acceptor), and Methanol-d₄ (polar protic).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample.

-

Key Signals to Observe:

-

Enol Form: A sharp signal for the hydroxyl proton (-OH). Its chemical shift will be solvent-dependent. The aromatic protons will have distinct chemical shifts.

-

Keto Form: A signal for the N-H proton, often broader than the -OH signal. The proton at the C3 position will likely appear as a singlet, while the corresponding proton in the enol form will be part of the aromatic system and show coupling. The chemical shifts of the ring protons will differ significantly from the enol form.

-

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum for each sample.

-

Key Signals to Observe:

-

Enol Form: The C4 carbon will have a chemical shift typical of an aromatic carbon bearing an oxygen (~160-170 ppm).

-

Keto Form: The C4 carbon will exhibit a distinct downfield shift characteristic of a carbonyl carbon (~175-185 ppm).

-

-

-

Data Analysis & Quantification:

-

Integrate the area of well-resolved, non-overlapping peaks corresponding to each tautomer in the ¹H spectrum.

-

Calculate the mole fraction (χ) of each tautomer. For example: χ_keto = (Integral_keto) / (Integral_keto + Integral_enol).

-

Calculate the equilibrium constant: K_eq = [Keto] / [Enol] = χ_keto / χ_enol.

-

Protocol: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to changes in electronic conjugation and can be used to monitor shifts in the tautomeric equilibrium as a function of solvent or pH.

Objective: To observe changes in the absorption maxima (λ_max) that correspond to the different electronic systems of the keto and enol tautomers.

Methodology:

-

Solvent Study:

-

Prepare dilute stock solutions of the compound in a volatile solvent (e.g., methanol).

-

Prepare a series of solutions in different solvents (e.g., hexane, chloroform, acetonitrile, ethanol, water) with identical concentrations by adding a small aliquot of the stock solution and diluting.

-

Record the absorption spectrum for each solution from 200-500 nm.

-

Compare the λ_max values. The enol form, with its extended aromatic system, is expected to have a different λ_max compared to the cross-conjugated keto form.

-

-

pH Titration:

-

Prepare a solution of the compound in a buffered aqueous-organic mixture (e.g., 50:50 ethanol:water).

-

Record the UV-Vis spectrum at various pH values (e.g., from pH 2 to pH 12).

-

Look for isosbestic points, which indicate a clean equilibrium between two species.[11]

-

-

Data Analysis: Correlate the observed spectral shifts with the results from NMR to assign specific spectral features to each tautomer.

Protocol: Computational Chemistry

Density Functional Theory (DFT) calculations provide invaluable theoretical insight into the relative stabilities of the tautomers and help in assigning experimental spectra.

Objective: To calculate the relative energies of the keto and enol tautomers in the gas phase and in various solvents using a continuum solvent model.

Methodology:

-

Structure Optimization:

-

Energy Calculation:

-

Calculate the single-point energies of the optimized structures to determine the relative stability in the gas phase.

-

Recalculate the energies using a continuum solvent model (e.g., PCM, SMD) that simulates the effect of different solvents (e.g., chloroform, DMSO, water) to predict the equilibrium shift.

-

-

Frequency Calculation:

-

Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections for more accurate relative energies.

-

-

Data Analysis: Compare the calculated energy difference (ΔE) between the tautomers in different simulated environments with the experimental K_eq values obtained from NMR.

Data Summary and Interpretation

Table 1: Tautomeric Equilibrium Constant (K_eq = [Keto]/[Enol]) in Various Solvents

| Solvent | Dielectric Constant (ε) | K_eq (from ¹H NMR) | Predominant Form | ΔE (Keto-Enol) (kcal/mol, DFT) |

|---|---|---|---|---|

| Chloroform-d | 4.8 | [Experimental Value] | [Inferred] | [Calculated Value] |

| Acetone-d₆ | 20.7 | [Experimental Value] | [Inferred] | [Calculated Value] |

| DMSO-d₆ | 46.7 | [Experimental Value] | [Inferred] | [Calculated Value] |

| Methanol-d₄ | 32.7 | [Experimental Value] | [Inferred] | [Calculated Value] |

Note: Values are to be filled in based on experimental and computational results.

Implications for Drug Development

The tautomeric state of 4-hydroxy-2-methyl-1,8-naphthyridine is not an academic curiosity; it is a critical determinant of its drug-like properties.

-

Receptor Binding: The keto and enol forms present different hydrogen bond donor/acceptor patterns and distinct shapes. A target protein's binding pocket may show preferential affinity for one tautomer, making the in-vivo tautomeric ratio a key factor in determining potency.

-

Solubility and Permeability: The more polar keto tautomer will generally exhibit higher aqueous solubility, while the less polar enol form may have better membrane permeability. The equilibrium position can thus be tuned via formulation to optimize the ADME profile.

-

Metabolism: The different functional groups in each tautomer (enol vs. amide-like N-H and carbonyl) can be metabolized by different enzymatic pathways, affecting the drug's half-life and metabolite profile.[3]

Conclusion

The tautomerism of 4-hydroxy-2-methyl-1,8-naphthyridine is a complex equilibrium governed by a subtle interplay of structural and environmental factors. By employing a synergistic workflow of high-resolution NMR, UV-Vis spectroscopy, and DFT calculations, researchers can precisely characterize and quantify the tautomeric populations. This fundamental understanding is indispensable for the rational design of 1,8-naphthyridine derivatives, enabling the optimization of their pharmacokinetic and pharmacodynamic properties and ultimately leading to the development of safer and more effective medicines.

References

- Multiple hydrogen bonds and tautomerism in naphthyridine deriv

- Multiple hydrogen bonds and tautomerism in naphthyridine derivatives.

- Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils.

- Keto- Enol Tautomerism Of 2-Hydroxy Naphthylideneaniline With Lanthanide Shift Reagent Pr(Fod)3 In Different Solvents. SciSpace.

- Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry.

- Influence of Solvent Polarizability on the Keto-Enol Equilibrium in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol. PubMed.

- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

- Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Fulir.

- Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide. Benchchem.

- Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.

- QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research.

- A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines.

- Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

- 1,8-Naphthyridine synthesis. Organic Chemistry Portal.

- Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.

- How about Tautomers?. RCS Research Chemistry Services.

- What impact does tautomerism have on drug discovery and development?. Future Drug Discovery.

- Impact of pH on Tautomerization in Alkaloids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. researchgate.net [researchgate.net]

- 10. Impact of pH on Tautomerization in Alkaloids [eureka.patsnap.com]

- 11. scispace.com [scispace.com]

- 12. Multiple hydrogen bonds and tautomerism in naphthyridine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mednexus.org [mednexus.org]

- 15. researchgate.net [researchgate.net]

Technical Guide: 1,8-Naphthyridin-4-one vs. Quinolone Scaffolds in Medicinal Chemistry

Executive Summary

This guide provides a rigorous technical analysis of the structural, electronic, and pharmacological distinctions between the 1,8-naphthyridin-4-one and quinolone (specifically 4-quinolone) scaffolds. While both serve as the foundational pharmacophores for DNA gyrase inhibitors (the "quinolone" class of antibiotics), the atomic substitution at position 8 (Nitrogen vs. Carbon) dictates profound differences in synthetic accessibility, structure-activity relationships (SAR), and toxicity profiles.

Part 1: Structural & Electronic Fundamentals

The core distinction lies in the B-ring composition. The quinolone scaffold is a benzo[b]pyridine, whereas the 1,8-naphthyridin-4-one is a pyridopyridine. This single atom change (C-8 vs. N-8) alters the electron density of the aromatic system, influencing π-stacking interactions with DNA base pairs and the binding affinity to the Topoisomerase IV-DNA complex.

Comparative Scaffold Architecture

| Feature | Quinolone Scaffold | 1,8-Naphthyridin-4-one Scaffold |

| Core System | Benzo[b]pyridine | 1,8-Naphthyridine |

| Position 1 | Nitrogen (Alkylated) | Nitrogen (Alkylated) |

| Position 8 | Carbon (C-8) | Nitrogen (N-8) |

| Electronic Nature | Electron-rich B-ring | Electron-deficient B-ring (due to 2nd Nitrogen) |

| Lipophilicity | Generally higher (modifiable via C-8) | Lower (N-8 increases polarity/water solubility) |

| Substitutability | High (C-8 accepts H, F, Cl, OMe) | Null (N-8 valency is full; lone pair only) |

Visualization of Core Differences

The following diagram illustrates the atomic numbering and the critical "Pivot Point" at position 8.

Caption: Comparative topology of the two scaffolds. The C-8 to N-8 bioisosteric replacement alters physicochemical properties while maintaining the critical Mg2+ binding motif.

Part 2: Medicinal Chemistry & SAR Implications[3][5][7][8][9]

The choice between these scaffolds is not merely structural but functional. The presence of Nitrogen at position 8 restricts chemical diversity but offers specific biological advantages.

The C-8 vs. N-8 Functional Trade-off

| Parameter | Quinolone (C-8 Substituted) | 1,8-Naphthyridine (N-8) | Causality & Mechanism |

| Anaerobic Activity | Moderate (Requires C-8 substituents) | High | The N-8 lone pair enhances penetration and binding in anaerobic targets (e.g., B. fragilis). |

| Phototoxicity | High (if C-8 is Fluorine/Chlorine) | Low | C-8 Halogens generate free radicals under UV light. N-8 lacks this leaving group, reducing phototoxic risk. |

| Resistance Suppression | High (with C-8 OMe) | Moderate | The C-8 Methoxy group (e.g., Moxifloxacin) reduces the Mutant Selection Concentration (MPC). N-8 cannot accommodate this steric bulk. |

| CYP450 Inhibition | Low to Moderate | High (Risk) | The unhindered N-1/N-8 region in naphthyridines (e.g., Enoxacin) binds tightly to the heme of CYP1A2, causing drug-drug interactions (Theophylline toxicity). |

Biological Target Interaction

Both scaffolds function as Topoisomerase Poisons . They stabilize the cleaved DNA-Enzyme complex.[1][2][3]

-

Mechanism: The 3-carboxyl and 4-oxo groups chelate Mg2+, which bridges to the DNA phosphate.

-

Scaffold Role: The aromatic core intercalates between the DNA base pairs at the cleavage site. The 1,8-naphthyridine core, being more electron-deficient, exhibits different π-stacking energetics compared to the benzo-fused quinolone, often resulting in higher potency against S. pneumoniae (e.g., Gemifloxacin) but altered selectivity ratios between Gyrase (Gram -) and Topo IV (Gram +).

Part 3: Synthetic Methodologies

The synthesis of both scaffolds historically relies on the Gould-Jacobs Reaction , but the starting materials differ significantly.

Synthesis Pathway Diagram (Gould-Jacobs)

Caption: The Gould-Jacobs protocol adapts to both scaffolds. Naphthyridines require 2-aminopyridines, which are less nucleophilic than anilines, often requiring harsher conditions.

Part 4: Experimental Protocols

Protocol: Gould-Jacobs Cyclization for 1,8-Naphthyridin-4-one

Objective: Synthesize the core scaffold from 2-amino-6-methylpyridine (for Nalidixic acid analogs).

Reagents:

-

2-Amino-6-methylpyridine (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Diphenyl ether (Solvent, high boiling point)[4]

Step-by-Step Methodology:

-

Condensation (The "Easy" Step):

-

Mix amine and EMME in a round-bottom flask (neat or with toluene).

-

Heat to 110–120°C for 2 hours.

-

Validation: Monitor the evolution of Ethanol vapor. Use a Dean-Stark trap if using toluene.

-

Checkpoint: TLC should show the disappearance of the starting amine and formation of the acrylate intermediate.

-

Cool and recrystallize the intermediate (usually from cyclohexane/ethanol).

-

-

Thermal Cyclization (The "Critical" Step):

-

Safety Warning: This step requires extreme heat (250–260°C ). Use a sand bath or high-grade oil bath behind a blast shield.

-

Pre-heat Diphenyl ether (10 volumes) to 250°C in a multi-neck flask equipped with a condenser (to reflux solvent) and a distillation head (to remove ethanol).

-

Add the acrylate intermediate portion-wise to the boiling solvent.

-

Causality: Rapid addition to high heat favors the kinetic intramolecular cyclization over intermolecular polymerization.

-

Maintain reflux for 30–60 minutes.

-

Cool to room temperature.[4] The product (Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) typically precipitates.

-

Filter and wash with hexane (to remove diphenyl ether).

-

Protocol: DNA Gyrase Supercoiling Inhibition Assay

Objective: Quantify the inhibitory potency (IC50) of the synthesized scaffold.

Reagents:

-

E. coli DNA Gyrase (Holoenzyme)

-

Relaxed Plasmid pBR322 (Substrate)

-

Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, pH 7.5).

Methodology:

-

Preparation: Prepare serial dilutions of the test compound (Quinolone/Naphthyridine) in DMSO.

-

Incubation:

-

Termination: Stop reaction with 8 µL of Stop Solution (5% SDS, 0.25% Bromophenol Blue, 40% Glycerol).

-

Analysis:

-

Load samples onto a 1% Agarose gel (run at 60V for 3 hours).

-

Stain with Ethidium Bromide.

-

Readout: Supercoiled DNA migrates faster than relaxed DNA. Inhibitors will show a band retention at the "Relaxed" position.

-

Part 5: References

-

Lesher, G. Y., Froelich, E. J., Gruet, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives.[10][11][5][12][13][14][15][16] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.[5][14][15]

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials.[10][5][14] Journal of Antimicrobial Chemotherapy.

-

Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents.

-

Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews.[17]

-

BenchChem. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models | MDPI [mdpi.com]

- 7. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. ukessays.com [ukessays.com]

- 10. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gould-Jacobs Reaction [drugfuture.com]

The Elusive Identity: A Technical Guide to 2-Methyl-1,8-naphthyridin-4(1H)-one

Introduction: Navigating the 1,8-Naphthyridine Landscape

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities. Within this important class of molecules, 2-Methyl-1,8-naphthyridin-4(1H)-one represents a specific, yet surprisingly under-documented, analogue. This technical guide aims to provide a comprehensive overview of this compound, addressing the current ambiguity surrounding its CAS number and offering a scientifically grounded framework for its synthesis, characterization, and potential applications. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced world of heterocyclic chemistry and its application in discovering novel therapeutic agents.

The CAS Number Conundrum

A thorough investigation into chemical databases reveals a notable absence of a specific CAS number for 2-Methyl-1,8-naphthyridin-4(1H)-one. However, several closely related isomers and parent structures are well-documented, providing a valuable context for understanding our target molecule.

| Compound Name | CAS Number | Structural Relationship |

| 2-Methyl-1,8-naphthyridine | 1569-16-0 | Parent aromatic compound |

| 7-Methyl-1,8-naphthyridin-4(1H)-one | 1569-18-2, 49655-73-4[1] | Isomer |

| 2-Methyl-[1,8]naphthyridine-4-carboxylic acid | 1369235-89-1[2] | Structurally similar derivative |

| 7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one | 1569-15-9[3] | Isomeric and substituted analogue |

The lack of a dedicated CAS number for 2-Methyl-1,8-naphthyridin-4(1H)-one suggests that it may not have been extensively synthesized or characterized, or that its data has not been registered in major chemical databases. This presents both a challenge and an opportunity for researchers to contribute new knowledge to this area of chemistry.

Proposed Synthesis and Mechanistic Insights

The synthesis of 2-Methyl-1,8-naphthyridin-4(1H)-one can be logically approached through established methodologies for constructing the 1,8-naphthyridin-4(1H)-one core, most notably via the Gould-Jacobs reaction. This pathway involves the condensation of an aminopyridine with a substituted malonic ester, followed by thermal cyclization.

Experimental Protocol: A Proposed Synthetic Route

-

Step 1: Condensation. 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate (DEEMM) in an inert solvent, such as diphenyl ether, under reflux. This step forms the key intermediate, diethyl ((6-methylpyridin-2-yl)amino)methylene-malonate. The causality behind this choice of reagents lies in the high reactivity of the ethoxy group of DEEMM as a leaving group, facilitating the nucleophilic attack by the amino group of the pyridine.

-

Step 2: Thermal Cyclization. The intermediate from Step 1 is not isolated but is subjected to high-temperature thermal cyclization in the same reaction vessel. The high temperature (typically 240-260°C) provides the necessary activation energy for the intramolecular cyclization, leading to the formation of the 1,8-naphthyridine ring system and the desired product.

-

Step 3: Purification. Upon cooling, the reaction mixture is treated with a non-polar solvent, such as hexane, to precipitate the crude product. The solid is then collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF) to yield 2-Methyl-1,8-naphthyridin-4(1H)-one.

Caption: Proposed synthesis workflow for 2-Methyl-1,8-naphthyridin-4(1H)-one.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value for 2-Methyl-1,8-naphthyridin-4(1H)-one | Reference Data for 7-Methyl-1,8-naphthyridin-4(1H)-one |

| Molecular Formula | C9H8N2O | C9H8N2O |

| Molecular Weight | 160.17 g/mol | 160.17 g/mol [1] |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | >250 °C (decomposes) | - |

| Solubility | Sparingly soluble in water, soluble in DMSO and hot acetic acid | - |

| Predicted Spectroscopic Data | ||

| 1H NMR (DMSO-d6, 400 MHz) | δ (ppm): ~2.4 (s, 3H, CH3), ~6.2 (d, 1H), ~7.3 (d, 1H), ~7.8 (t, 1H), ~8.5 (d, 1H), ~11.5 (br s, 1H, NH) | - |

| 13C NMR (DMSO-d6, 100 MHz) | δ (ppm): ~20 (CH3), ~110, ~118, ~125, ~138, ~145, ~150, ~160, ~175 (C=O) | - |

| Mass Spec (ESI+) | m/z: 161.07 [M+H]+ | m/z: 160 (M+), 132, 131[1] |

These predicted values serve as a guideline for researchers in the characterization of synthesized 2-Methyl-1,8-naphthyridin-4(1H)-one.

Potential Applications in Drug Discovery

The 1,8-naphthyridin-4(1H)-one scaffold is a cornerstone in the development of various therapeutic agents. By examining the biological activities of its derivatives, we can infer the potential applications of 2-Methyl-1,8-naphthyridin-4(1H)-one.

-

Anticancer Agents: Numerous substituted 1,8-naphthyridin-4-ones have demonstrated potent cytotoxic effects against a range of human tumor cell lines.[4] Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process in cell division. The introduction of a methyl group at the 2-position could modulate this activity, potentially leading to enhanced efficacy or a more favorable side-effect profile.

-

Cannabinoid Receptor Ligands: Derivatives of 1,8-naphthyridin-4(1H)-one-3-carboxamide have been identified as selective ligands for the cannabinoid CB2 receptor.[5][6] These receptors are implicated in inflammatory and neuropathic pain, making them attractive targets for drug development. The 2-methyl substituent could influence receptor binding affinity and selectivity.

-

Antibacterial Agents: The broader family of 1,8-naphthyridines includes well-known antibacterial agents like nalidixic acid. While the focus has shifted to other derivatives, the core scaffold retains inherent antibacterial potential that could be explored with novel substitution patterns.

Caption: Potential therapeutic applications of 2-Methyl-1,8-naphthyridin-4(1H)-one.

Conclusion: A Call for Further Investigation

2-Methyl-1,8-naphthyridin-4(1H)-one stands as a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While its definitive identification through a CAS number remains elusive, this guide provides a robust framework for its synthesis, characterization, and exploration of its therapeutic potential. The structural similarities to well-documented, biologically active compounds suggest that 2-Methyl-1,8-naphthyridin-4(1H)-one is a promising candidate for further investigation. It is the hope of this author that this technical guide will inspire and facilitate research into this and other novel heterocyclic compounds, ultimately contributing to the advancement of drug discovery and development.

References

-

PubChem. 7-Methyl-1,8-naphthyridin-4(1H)-one. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 7-Methyl-1,8-naphthyridin-4(1H)-one. National Center for Biotechnology Information. Available from: [Link].

-

MolPort. 2-methyl-1,8-naphthyridine. Available from: [Link].

-

ACS Omega. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available from: [Link].

-

Journal of Medicinal Chemistry. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Available from: [Link].

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link].

-

RosDok. Synthesis and Characterization of Benzo-[7]-naphthyridine-4(1H). Available from: [Link].

-

MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link].

-

PubChem. 4-Oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

-

US EPA. 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-. Available from: [Link].

-

PubMed. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Available from: [Link].

-

PubMed. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Available from: [Link].

-

Organic & Biomolecular Chemistry. Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Available from: [Link].

Sources

- 1. 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O | CID 5373676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-[1,8]naphthyridine-4-carboxylic acid | 1369235-89-1 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Biological Activity of 2-Methyl-1,8-Naphthyridine Derivatives: A Technical Guide

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. Within this class, 2-methyl-1,8-naphthyridine derivatives represent a critical subclass due to the reactivity of the C-2 methyl group, which serves as a versatile handle for further functionalization (e.g., Claisen-Schmidt condensation). This guide analyzes the pharmacological profile of these derivatives, specifically focusing on their antimicrobial (DNA gyrase inhibition) , anticancer (Topoisomerase II targeting) , and anti-inflammatory potentials. It provides actionable protocols for synthesis and biological evaluation, grounded in recent structure-activity relationship (SAR) data.

Part 1: Chemical Architecture & Synthesis

The Scaffold

The 2-methyl-1,8-naphthyridine core consists of a fused pyridine bicyclic system. The nitrogen atoms at positions 1 and 8 facilitate hydrogen bonding with biological targets (e.g., base pairs in DNA), while the methyl group at position 2 is hyperconjugatively activated, allowing for easy extension into chalcones or heterocycle-fused derivatives.

Core Synthesis: The Friedlander Condensation

The most robust route to the 2-methyl-1,8-naphthyridine scaffold is the Friedlander condensation. This method is preferred for its atom economy and scalability.

Protocol 1: Synthesis of 2-Methyl-1,8-Naphthyridine

-

Reagents: 2-Aminonicotinaldehyde, Acetone, L-Proline (catalyst) or Choline Hydroxide (ChOH).

-

Mechanism: Acid/Base-catalyzed condensation followed by cyclodehydration.

-

Step-by-Step:

-

Dissolve 2-aminonicotinaldehyde (1.0 eq) in water or ethanol.

-

Add Acetone (3.0 eq) and catalyst (e.g., 1 mol% ChOH).

-

Reflux at 50–80°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Cool to room temperature. The product often precipitates.

-

Recrystallize from ethanol to yield cream-colored crystals (Yield >90%).

-

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic pathway and the critical Structure-Activity Relationship (SAR) zones.

Caption: Synthetic workflow from precursors to bioactive derivatives, highlighting key SAR modification zones at C-3 and C-7.

Part 2: Therapeutic Landscape & Mechanisms

Antimicrobial Activity

Mechanism of Action (MOA): DNA Gyrase Inhibition Derivatives functionalized at the C-3 position (e.g., 1,3,4-oxadiazole hybrids) mimic the interaction of nalidixic acid. They target the A subunit of bacterial DNA gyrase (Topoisomerase II), preventing the supercoiling required for bacterial DNA replication.

-

Key Insight: The presence of a 2-methyl group often enhances lipophilicity, aiding penetration through the bacterial cell wall of Gram-negative strains like E. coli.

-

Potent Derivative: 5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine.[1]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

-

Method: Broth Microdilution (CLSI Standards).

-

Steps:

-

Inoculum Prep: Adjust bacterial culture (S. aureus, E. coli) to 0.5 McFarland standard (

CFU/mL). -

Dilution: Prepare serial 2-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (range 0.5 – 128 µg/mL).

-

Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 24h.

-

Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

-

Anticancer Activity

Mechanism of Action: Topoisomerase II Poisoning & Intercalation 1,8-naphthyridines act as DNA intercalators. The planar tricyclic structure (when fused with other rings) slides between base pairs. This complex stabilizes the "cleavable complex" of DNA-Topoisomerase II, leading to double-strand breaks and apoptosis.

-

Target Cell Lines: HeLa (Cervical), MCF-7 (Breast), K-562 (Leukemia).

-

SAR Note: Electron-withdrawing groups (e.g., -Cl, -F) at C-7 significantly increase cytotoxicity (

).

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

-

Seeding: Seed cancer cells (

cells/well) in 96-well plates; incubate 24h for attachment. -

Treatment: Treat with graded concentrations of derivative (0.1 – 100 µM) for 48h. Include Doxorubicin as a positive control.

-

MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

-

Solubilization: Remove media.[2] Add 150 µL DMSO to dissolve purple formazan crystals.

-

Quantification: Measure Absorbance at 570 nm. Calculate

using non-linear regression.

Anti-inflammatory Activity

Mechanism: Downregulation of Cytokines (TNF-

Part 3: Mechanism of Action Visualization

The following diagram details the dual-mechanism pathway often observed in these derivatives: DNA intercalation and Enzyme inhibition.

Caption: Mechanistic pathway of anticancer activity via Topoisomerase II poisoning and DNA intercalation.

Part 4: Quantitative Data Summary

The following table summarizes typical potency ranges for 2-methyl-1,8-naphthyridine derivatives based on recent literature.

| Biological Activity | Target / Assay | Typical Potency (Active Range) | Standard Control |

| Antibacterial | S. aureus (Gram +) | MIC: 1 – 10 µg/mL | Ciprofloxacin |

| Antibacterial | E. coli (Gram -) | MIC: 4 – 32 µg/mL | Nalidixic Acid |

| Anticancer | HeLa / MCF-7 ( | 0.4 – 5.0 µM | Doxorubicin |

| Anti-inflammatory | TNF- | 0.2 – 2.0 µM | Indomethacin |

Part 5: References

-

Antimicrobial Activity of Naphthyridine Derivatives Source: MDPI (2024) Significance: Reviews the foundational activity of nalidixic acid analogs and recent oxadiazole hybrids.

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: NIH / PubMed (2021) Significance: Provides the green chemistry protocol for synthesizing the 2-methyl-1,8-naphthyridine core.

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: ResearchGate (2025) Significance: Comprehensive overview of the broad pharmacological spectrum, including specific anticancer mechanisms.[2][4][5]

-

The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide Source: BenchChem (2025) Significance:[2][6] Details the experimental workflows for cytotoxicity and

determination. -

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives Source: NIH / PubMed (2009) Significance: Validates the anti-inflammatory potential and cytokine downregulation properties.[7]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ovid.com [ovid.com]

- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 2-Methyl-1,8-naphthyridin-4(1H)-one in DMSO and water

An In-Depth Technical Guide to Determining the Solubility Profile of 2-Methyl-1,8-naphthyridin-4(1H)-one in DMSO and Water

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly influencing its suitability as a drug candidate. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 2-Methyl-1,8-naphthyridin-4(1H)-one, a representative heterocyclic compound, in two of the most crucial solvents in drug discovery: dimethyl sulfoxide (DMSO) and water. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the nuances of kinetic and thermodynamic solubility, provide step-by-step experimental workflows, and discuss the interpretation of solubility data in the context of the drug discovery pipeline.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a chemical entity to a viable drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a compound's fate. Poor aqueous solubility can lead to erratic results in in-vitro assays, hinder absorption and distribution in vivo, and ultimately cause promising candidates to fail. Conversely, understanding a compound's solubility in organic solvents like DMSO is essential for compound management, high-throughput screening, and initial formulation development.

This guide focuses on 2-Methyl-1,8-naphthyridin-4(1H)-one, a member of the naphthyridinone class of heterocyclic compounds which are of significant interest in medicinal chemistry. While specific solubility data for this exact molecule is not extensively published, the principles and methodologies detailed herein provide a robust framework for its characterization.

1.1. Physicochemical Properties of 2-Methyl-1,8-naphthyridin-4(1H)-one

A foundational understanding of the molecule's structure is essential for interpreting its solubility.

-

Molecular Formula: C₉H₈N₂O

-

Molecular Weight: 160.17 g/mol [1]

-

Structure: The molecule features a fused bicyclic aromatic system containing two nitrogen atoms and a ketone group. The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogens) suggests the potential for complex interactions with protic and aprotic solvents.

The Dichotomy of Solvents: DMSO and Water

The choice of solvent is fundamental to understanding a compound's behavior in different experimental settings.

2.1. Dimethyl Sulfoxide (DMSO): The Universal Solvent in Early Discovery

DMSO is a polar aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[2][3] This versatility has made it the solvent of choice for creating high-concentration stock solutions of test compounds for high-throughput screening (HTS) campaigns.[2] Its miscibility with water and cell culture media is another key advantage.[2] However, the very properties that make DMSO an excellent solvent can also introduce experimental artifacts, and its concentration in aqueous assays must be carefully controlled.

2.2. Water: The Biological Solvent

Aqueous solubility is a more direct indicator of a compound's potential in vivo behavior. For oral drug candidates, dissolution in the gastrointestinal tract is the first step towards absorption. Poor aqueous solubility is a major contributor to low bioavailability.[4] Therefore, determining a compound's solubility in aqueous buffers at physiological pH is a critical step in its preclinical development.

Kinetic vs. Thermodynamic Solubility: A Tale of Two Measurements

The term "solubility" can be ambiguous without further qualification. In drug discovery, it is crucial to distinguish between kinetic and thermodynamic solubility, as they measure different phenomena and are relevant at different stages of the process.[5][6]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.[6][7] It is a measure of a compound's tendency to remain in a metastable state and is highly dependent on the experimental conditions (e.g., rate of addition, mixing speed, incubation time). Kinetic solubility assays are rapid and well-suited for the high-throughput needs of early drug discovery.[5]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, with the solid and dissolved forms in equilibrium.[6] The "shake-flask" method is the gold standard for determining thermodynamic solubility, though it is more time- and compound-intensive.[6][8] This measurement is critical for lead optimization and formulation development.[5]

| Parameter | Kinetic Solubility | Thermodynamic Solubility |

| Starting Material | Compound pre-dissolved in DMSO | Solid (crystalline or amorphous) compound |

| Measurement | Point of precipitation from a supersaturated solution | Concentration in a saturated solution at equilibrium |

| Methodology | High-throughput methods (e.g., nephelometry, UV/Vis with filtration) | Shake-flask method |

| Time Scale | Short (minutes to a few hours) | Long (24-72 hours)[6] |

| Relevance | Early discovery, HTS, hit identification | Lead optimization, formulation, biopharmaceutics classification |

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic aqueous solubility of a compound like 2-Methyl-1,8-naphthyridin-4(1H)-one.

4.1. Kinetic Aqueous Solubility by Nephelometry

This high-throughput method assesses solubility by measuring the scattering of light caused by the formation of precipitate.

Workflow for Kinetic Solubility Determination

Caption: Workflow for kinetic solubility determination by nephelometry.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Methyl-1,8-naphthyridin-4(1H)-one in 100% DMSO.

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Plate Preparation: Dispense the aqueous buffer into the wells of a clear-bottom 96-well microplate.

-

Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to create a serial dilution. The final DMSO concentration should be kept low (e.g., <5%) to minimize its effect on solubility.[9]

-

Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 2 hours).[5]

-

Measurement: Measure the light scattering or turbidity of each well using a plate-based nephelometer or a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

4.2. Thermodynamic Aqueous Solubility by the Shake-Flask Method

This method determines the equilibrium solubility and is considered the gold standard.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination by the shake-flask method.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid 2-Methyl-1,8-naphthyridin-4(1H)-one to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer to the vial.

-

Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to allow the system to reach equilibrium.[6]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration using a low-binding filter.[6]

-

Quantification: Prepare a standard curve of the compound in the same buffer. Dilute the saturated supernatant and quantify the concentration of the dissolved compound using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Data Interpretation and Implications

The solubility values obtained from these experiments have significant implications for the progression of a drug candidate.

| Solubility Type | Typical Value Range (for poorly soluble compounds) | Implications for Drug Development |

| Kinetic Aqueous Solubility | <1 µM to >100 µM | - <10 µM: Potential for precipitation in in-vitro assays, leading to unreliable data. May require formulation strategies for in vivo studies.[4] - 10-50 µM: Generally acceptable for early screening, but may still pose challenges for in vivo administration. - >50 µM: Favorable for early-stage development. |

| Thermodynamic Aqueous Solubility | Often lower than kinetic solubility | - Provides a more accurate measure for biopharmaceutics classification (BCS). - Essential for developing oral formulations and predicting in vivo dissolution. |

| DMSO Solubility | >10 mM | - <10 mM: May be difficult to handle in HTS, requiring specialized solvent systems or lower screening concentrations. |

5.1. The DMSO "Cliff"

A common pitfall in early drug discovery is the "DMSO cliff," where a compound that is highly soluble in the DMSO stock solution precipitates upon dilution into aqueous assay buffer. This can lead to a false interpretation of biological data, as the actual concentration of the compound in the assay is much lower than the nominal concentration.[4] This underscores the importance of determining kinetic solubility early in the discovery process.

In Silico Solubility Prediction: A Complementary Approach

While experimental determination remains the gold standard, computational models can provide valuable early estimates of solubility.[5][6] Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can predict solubility based on a molecule's structure.[5][10] These tools are particularly useful for prioritizing compounds for synthesis and for triaging large virtual libraries. Several platforms, such as Chemaxon's Solubility Predictor and various open-source models, are available for this purpose.[3][10]

Conclusion

Determining the solubility profile of a compound like 2-Methyl-1,8-naphthyridin-4(1H)-one in DMSO and water is not merely a data collection exercise; it is a critical step in assessing its viability as a drug candidate. A thorough understanding of both kinetic and thermodynamic solubility, coupled with robust experimental methodologies, empowers researchers to make informed decisions, avoid common pitfalls, and ultimately increase the probability of success in the complex process of drug development. The protocols and principles outlined in this guide provide a comprehensive framework for this essential characterization.

References

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Gervasoni, S., et al. SolTranNet – A machine learning tool for fast aqueous solubility prediction. Journal of Chemical Information and Modeling, 2022. [Link]

-

Chemaxon. Solubility Predictor. [Link]

-

Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. [Link]

-

PubChem. 2-Furan-2-yl-7-methyl-1H-(1,8)naphthyridin-4-one. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

MDPI. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. [Link]

-

PMC. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

Reddit. Where can I find solubility data of salts in DMSO?. [Link]

-

PubChem. 7-Methyl-1,8-naphthyridin-4(1H)-one. [Link]

-

PubMed. In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]

-

ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

-

Semantic Scholar. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Form. [Link]

-

Wikipedia. 1,8-Naphthyridine. [Link]

-

Scribd. Solubility Data of DMSO. [Link]

-

Royal Society of Chemistry. Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. [Link]

Sources

- 1. 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O | CID 5373676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Predicting Solubility | Rowan [rowansci.com]

- 3. chemaxon.com [chemaxon.com]

- 4. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00217A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 2-Furan-2-yl-7-methyl-1H-(1,8)naphthyridin-4-one | C13H10N2O2 | CID 13285535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: pKa Values and Ionization Behavior of 4-Hydroxy-1,8-Naphthyridines

Executive Summary

This guide provides a comprehensive technical analysis of the acid-dissociation constants (pKa) of 4-hydroxy-1,8-naphthyridines, a scaffold central to medicinal chemistry, particularly in the development of quinolone-like antibiotics (e.g., nalidixic acid, enoxacin) and antitumor agents. Understanding the ionization behavior of this system is critical for optimizing solubility, membrane permeability, and target binding affinity (specifically Mg²⁺ chelation in DNA gyrase/topoisomerase IV).

Theoretical Framework: Tautomerism and Ionization

The designation "4-hydroxy-1,8-naphthyridine" is chemically ambiguous due to prototropic tautomerism. In solution, these compounds predominantly exist as the 4-oxo-1,4-dihydro-1,8-naphthyridine (lactam) tautomer, rather than the 4-hydroxy (lactim) form. This distinction dictates the sites of protonation and deprotonation.

Structural Dynamics

-

Dominant Tautomer: 1,8-naphthyridin-4(1H)-one (Keto form).

-

Resonance Stabilization: The amide-like resonance in the ring stabilizes the keto form (

to

Sites of Ionization

The acid-base behavior involves two distinct equilibria:

-

Protonation (

): Occurs at N8 (the pyridine-like nitrogen). The N1 nitrogen is amide-like and non-basic due to lone pair delocalization into the carbonyl. -

Deprotonation (

): Occurs at N1 (loss of the amide proton) to form the naphthyridinone anion.

Figure 1: Ionization pathway of 4-oxo-1,8-naphthyridine showing the transition from cationic to anionic species.[1][2]

Quantitative Data: pKa Values of Key Derivatives

The following table synthesizes experimental pKa values for the parent scaffold and clinically relevant derivatives. Note that substitutions at C3 (e.g., carboxylic acid) drastically alter the ionization profile.

| Compound | Structure Type | Notes | |||

| 1,8-Naphthyridin-4-ol | Parent Scaffold | 2.85 | 10.01 | - | |

| 7-Methyl-1,8-naphthyridin-4-ol | Alkyl Derivative | 3.15 | 10.45 | - | Methyl group (+I effect) slightly increases basicity of N8.[1] |

| Nalidixic Acid | 3-COOH Derivative | ~1.0 (est) | 6.00 - 6.10 | - | Acidic |

| Enoxacin | Fluoroquinolone Analog | 6.1 (COOH) | 8.7 (Piperazine) | - | Zwitterionic at physiological pH. N8 is weakly basic. |

| Gemifloxacin | Fluoroquinolone Analog | 5.5 (COOH) | 9.5 (Amine) | - | High basicity due to pyrrolidine substituent. |

Structure-Activity Relationships (SAR)

-

Electron Withdrawing Groups (EWG): Substituents like -COOH or -NO2 at position 3 (beta to the carbonyl) significantly lower the

of N8, making the ring less basic. They also increase the acidity of the N1-H (lowering -

Electron Donating Groups (EDG): Alkyl groups (e.g., 7-methyl) exert a positive inductive effect (+I), increasing electron density at N8 and raising

(making it more basic). -

N1-Substitution: Alkylation at N1 (as in Nalidixic acid) removes the acidic proton, eliminating the

associated with the ring nitrogen. The ionization profile then becomes dominated by the C3-substituent (e.g., carboxylic acid).

Experimental Methodologies for pKa Determination

Due to the poor aqueous solubility of many naphthyridine derivatives, standard aqueous titrations often fail. The following protocols are validated for this scaffold.

Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Method)

This is the gold standard for insoluble lipophilic drugs.

Protocol:

-

Solvent Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water or Dioxane/Water.

-

Calibration: Calibrate the pH electrode using the "Four-Plus" method to account for the liquid junction potential in organic solvents.

-

Titration: Dissolve the compound (

M) in the solvent mixture. Titrate with standardized KOH (0.1 M) under inert -

Data Analysis: Determine the apparent

( -

Extrapolation: Plot

vs.

UV-Vis Spectrophotometric Titration

Ideal for determining the very low

Protocol:

-

Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to 12.0.

-

Scanning: Record the UV spectrum (200–400 nm) of the compound in each buffer.

-

Isosbestic Points: Identify the wavelength of maximum change (

). -

Calculation: Use the Henderson-Hasselbalch equation linearized for absorbance:

Where

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Drug Design

Metal Chelation and Mechanism of Action

The 4-oxo-1,8-naphthyridine-3-carboxylic acid motif (as seen in Nalidixic acid) is a bidentate ligand.

-

Interaction: The 4-oxo oxygen and the 3-carboxylate oxygen chelate

ions. -

Relevance: This chelation is essential for binding to the DNA-gyrase complex. The ionization state of the 3-COOH (

) ensures it is anionic at physiological pH (7.4), facilitating electrostatic interaction with the metal center.

Solubility and Permeability

-

Zwitterionic Nature: Derivatives with basic amines (e.g., Enoxacin) exist as zwitterions at neutral pH (COO- / NH+). This high polarity improves aqueous solubility but can limit passive diffusion across lipid membranes.

-

Optimization: To improve oral bioavailability, prodrug strategies often mask the 3-COOH group to temporarily remove the negative charge, increasing lipophilicity (

) for absorption.

References

-

Albert, A. (1960).[3] Naphthyridines: Ionization Constants and Spectra of Four Parent Substances. Journal of the Chemical Society. Link

-

Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[1][3][4][5][6][7][8][9][10][11][12][13] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

- Ross, D. L., & Riley, C. M. (1990). Physicochemical properties of the fluoroquinolone antimicrobials.

-

Draonière, A., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4421, Nalidixic acid. Link

Sources

- 1. (1R,2R)-4-hydroxy-1-[(5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonyl)amino]-2,3-dihydro-1H-indene-2-carboxylic acid | C19H19N3O4 | CID 164513218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridin-4(1H)-one, 2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methyl-1-butyn-1-yl]-3-(1H-imidazol-2-yl)- | 1412453-70-3 [chemicalbook.com]

- 3. 355. Naphthyridines: ionization constants and spectra of four parent substances - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Enoxacin [drugfuture.com]

- 5. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 6. 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O | CID 5373676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester 95% | CAS: 2173991-72-3 | AChemBlock [achemblock.com]

- 8. Enoxacin | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Genesis and Evolution of Naphthyridine Antibiotics: From Nalidixic Acid to Advanced Fluoroquinolones

Executive Summary

The discovery and subsequent evolution of naphthyridine antibiotics represent a masterclass in rational drug design and structure-activity relationship (SAR) optimization. Originating from a serendipitous byproduct of antimalarial synthesis, the 1,8-naphthyridine core evolved into a highly modular pharmacophore. This technical whitepaper explores the historical discovery, mechanistic architecture, and synthetic methodologies of nalidixic acid and its advanced fluoroquinolone analogs (e.g., enoxacin, gemifloxacin), providing actionable insights for modern drug development professionals.

The Serendipitous Genesis: Chloroquine Byproducts to Nalidixic Acid

In the late 1950s, researchers at the Sterling-Winthrop Research Institute, led by George Lesher, were investigating the synthesis of the antimalarial agent chloroquine 1. During this process, they isolated a minor impurity: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[1]. While this specific byproduct exhibited only modest in vitro antibacterial activity, it served as a critical lead compound for a new class of anti-infectives[1].

Through rigorous structural optimization, Lesher’s team replaced the quinolone nucleus with a 1,8-naphthyridine scaffold, culminating in the synthesis of nalidixic acid in 1962 12. Approved for clinical use in 1967, nalidixic acid became the first synthetic quinolone-class antibiotic, specifically indicated for Gram-negative urinary tract infections (UTIs) [[3]]() 4.

Fig 1. Chronological evolution from chloroquine synthesis byproduct to advanced fluoroquinolones.

Synthetic Methodology: The Lesher Protocol (1962)

The foundational synthesis of nalidixic acid relies on a robust, four-step methodology that constructs the 1,8-naphthyridine core from a simple pyridine precursor 5. To ensure scientific integrity, the protocol below is designed as a self-validating system, incorporating causality for every experimental choice.

Self-Validating Protocol: Synthesis of Nalidixic Acid

Phase 1: Condensation

-

Step: React 6-methyl-2-aminopyridine with diethyl ethoxymethylenemalonate at 110°C.

-

Causality: The elevated temperature drives the elimination of ethanol, shifting the thermodynamic equilibrium toward the condensed enamine intermediate.

-

Validation: Monitor ethanol evolution. Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc. The complete disappearance of the primary amine spot confirms reaction completion.